2-isobutoxy-N-(2-phenylethyl)benzamide
Description
2-Isobutoxy-N-(2-phenylethyl)benzamide is a benzamide derivative characterized by a 2-isobutoxy substituent on the benzoyl ring and a 2-phenylethyl group attached to the amide nitrogen. Benzamides are a versatile class of compounds with applications in pharmaceuticals, agrochemicals, and catalysis.
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(2-methylpropoxy)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C19H23NO2/c1-15(2)14-22-18-11-7-6-10-17(18)19(21)20-13-12-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,20,21) |
InChI Key |
XEJYQISTKCZIPO-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Structural Differences :
- Benzamide substituent : Rip-B lacks a substituent on the benzoyl ring, whereas the target compound has a 2-isobutoxy group.
- Nitrogen substituent : Rip-B features a 2-(3,4-dimethoxyphenyl)ethyl group, introducing electron-donating methoxy groups.
Key Data :
- Synthesis : Synthesized from benzoyl chloride and 3,4-dimethoxyphenethylamine in 80% yield .
- Melting Point : 90°C, indicating higher crystallinity compared to compounds with bulky substituents .
Implications :
The absence of a benzoyl substituent in Rip-B may reduce steric hindrance, enhancing receptor binding efficiency. Conversely, the 2-isobutoxy group in the target compound could increase lipophilicity, affecting bioavailability.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Structural Differences :
- Benzamide substituent : A 3-methyl group replaces the 2-isobutoxy group.
- Nitrogen substituent : A 2-hydroxy-1,1-dimethylethyl group introduces an N,O-bidentate directing group.
Key Findings :
- Synthesis: Prepared from 3-methylbenzoic acid derivatives and 2-amino-2-methyl-1-propanol .
- Applications : Functions as a ligand in metal-catalyzed C–H bond functionalization due to its directing group .
Implications :
The hydroxy and methyl groups in this analog facilitate catalytic applications, whereas the target compound’s isobutoxy and phenethyl groups may prioritize pharmacokinetic properties over catalytic utility.
N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]benzamide (Fentanyl Analogs)
Structural Differences :
- Core structure : Incorporates a piperidinyl ring, absent in the target compound.
- Substituents : A phenyl group on the amide nitrogen and a 2-phenylethyl-piperidinyl moiety.
Key Data :
- Applications : Psychoactive opioid analogs (e.g., benzoyl fentanyl) with high receptor affinity .
- Spectroscopy : Raman spectra show distinct fingerprints for piperidinyl-containing derivatives .
Implications :
The target compound’s lack of a piperidinyl ring suggests divergent pharmacological activity, though the shared phenethyl group may indicate CNS-related applications.
N-(2,2-Diphenylethyl)-4-nitrobenzamide
Structural Differences :
- Benzamide substituent : A nitro group at position 4, an electron-withdrawing group.
- Nitrogen substituent : A 2,2-diphenylethyl group introduces steric bulk.
Data Table: Comparative Analysis of Benzamide Derivatives
Key Research Findings and Trends
- Substituent Effects: Electron-donating groups (e.g., methoxy in Rip-B) enhance crystallinity and receptor binding.
- Synthetic Routes : Most analogs are synthesized via acyl chloride-amine reactions, suggesting a viable pathway for the target compound .
- Toxicity Considerations: Limited data on benzamide derivatives (e.g., N-(2-ethylhexyl)benzamide ) highlight the need for further toxicological profiling of the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
